N-(5-methylisoxazol-3-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Description
N-(5-methylisoxazol-3-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a heterocyclic compound featuring a complex architecture of bioactive moieties. Its structure includes:
- 5-methylisoxazole: A five-membered aromatic ring with oxygen and nitrogen heteroatoms, known for enhancing metabolic stability and binding affinity in medicinal chemistry .
- Azetidine: A strained four-membered nitrogen-containing ring that confers conformational rigidity and modulates pharmacokinetic properties .
- 1,2,4-Oxadiazole: A heterocycle with two nitrogen atoms and one oxygen atom, recognized for its electron-withdrawing effects and role in improving ligand-receptor interactions .
- Thiophene: A sulfur-containing aromatic ring contributing to π-π stacking interactions and solubility modulation .
The oxalate salt form enhances aqueous solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S.C2H2O4/c1-9-5-12(18-22-9)16-13(21)8-20-6-10(7-20)15-17-14(19-23-15)11-3-2-4-24-11;3-1(4)2(5)6/h2-5,10H,6-8H2,1H3,(H,16,18,21);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLADZOQRJPMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methylisoxazol-3-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that has garnered attention for its potential biological activities. The compound integrates multiple pharmacophores, including isoxazole and oxadiazole moieties, which are known for their diverse biological properties. This article reviews the current understanding of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multi-step reaction process. Key steps include the formation of the isoxazole ring and the introduction of the oxadiazole and thiophene groups. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Recent studies have indicated that compounds containing isoxazole and oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy in inhibiting cancer cell proliferation through apoptosis induction. In vitro assays demonstrated that these compounds can activate caspase pathways in cancer cell lines such as MCF-7 and HCT116 .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N-(5-methylisoxazol...) | 10.38 | Induces apoptosis via caspase activation |
| Similar derivative A | 8.2 | HDAC inhibition |
| Similar derivative B | 12.1 | ROS generation leading to cell death |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives with similar structures possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .
Anti-inflammatory Effects
Inflammatory responses can be modulated by compounds containing the oxadiazole moiety. Studies have shown that N-(5-methylisoxazol...) can reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a recent study published in MDPI, a series of isoxazole derivatives were tested for their anticancer activity. The study found that compounds with structural similarities to N-(5-methylisoxazol...) significantly inhibited growth in breast cancer cells through apoptosis mechanisms .
Case Study 2: Antimicrobial Screening
A comprehensive screening of isoxazole derivatives against Gram-positive and Gram-negative bacteria revealed that certain modifications in the structure enhanced antimicrobial potency. The results indicated that compounds similar to N-(5-methylisoxazol...) could be developed into effective antimicrobial agents .
Scientific Research Applications
Alzheimer's Disease and Tauopathies
Recent studies have highlighted the role of compounds similar to N-(5-methylisoxazol-3-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate in treating neurodegenerative disorders such as Alzheimer's disease. These compounds target tau proteins, which are implicated in the pathology of tauopathies. Research indicates that the oligomerization of tau into neurofibrillary tangles is a critical factor in neuronal dysfunction and degeneration . The specific structural characteristics of this compound may enhance its efficacy in modulating tau-related pathways.
In Vitro Studies
Preliminary investigations into the anticancer potential of this compound have shown promising results against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against human pancreatic and gastric cancer cells . The presence of thiophene and isoxazole moieties may contribute to this activity by interfering with cellular signaling pathways involved in cancer progression.
Case Studies
Several case studies have reported the synthesis and evaluation of related compounds that exhibit selective toxicity towards cancer cells while sparing normal cells. These findings suggest a potential for developing targeted therapies based on this compound's structure .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the pharmacological properties of this compound. Variations in substituents on the isoxazole and thiophene rings can significantly influence the compound's biological activity and pharmacokinetics .
Toxicity and Safety Profile
Safety assessments are crucial for any therapeutic application. Initial toxicity studies indicate that derivatives of this compound have manageable safety profiles at therapeutic doses . However, comprehensive toxicological evaluations are necessary before clinical application.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s amide and oxadiazole groups are susceptible to hydrolysis under specific conditions:
-
The amide bond hydrolyzes to form a carboxylic acid under strong acidic/basic conditions, as observed in simpler analogs like N-(5-methylisoxazol-3-yl)acetamide .
-
The 1,2,4-oxadiazole ring may undergo hydrolysis to yield an amidoxime intermediate, though stability depends on substituent effects.
Nucleophilic Substitution
Electron-deficient regions, such as the isoxazole and azetidine rings, facilitate nucleophilic attacks:
| Reaction Site | Reagents | Product | Conditions | Reference |
|---|---|---|---|---|
| Isoxazole methyl | POCl₃, DMF | Chlorinated isoxazole derivative | Vilsmeier-Haack reaction | |
| Azetidine nitrogen | Alkyl halides or amines | Quaternary ammonium or substituted azetidine | Polar aprotic solvent, heat |
-
Isoxazole chlorination using POCl₃ could introduce electrophilic sites for further functionalization.
-
The azetidine nitrogen may undergo alkylation or acylation, leveraging its strained ring reactivity.
Oxidation Reactions
The thiophene and oxadiazole moieties are oxidation-sensitive:
| Reaction Site | Oxidizing Agent | Product | Conditions | Reference |
|---|---|---|---|---|
| Thiophene ring | H₂O₂, AcOH | Thiophene-S-oxide or sulfone | Room temperature, catalytic | |
| Oxadiazole ring | Ozone or peroxides | Ring-opened dicarbonyl compounds | Low-temperature ozonolysis |
-
Thiophene oxidation to sulfones could alter electronic properties, impacting biological activity.
-
Oxadiazole ring oxidation is less common but possible under aggressive conditions.
Cycloaddition and Ring-Opening
The oxadiazole and azetidine rings participate in cycloadditions or strain-driven reactions:
| Reaction Type | Reagents/Partners | Product | Conditions | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Nitrile oxides | Isoxazoline-linked hybrid structure | Thermal or microwave | |
| Azetidine ring-opening | Nucleophiles (e.g., H₂O, NH₃) | Linear amine derivatives | Acidic or basic media |
-
The oxadiazole acts as a dipolarophile in cycloadditions, forming fused heterocycles.
-
Azetidine ring-opening via nucleophilic attack is favored due to ring strain.
Salt Dissociation and Counterion Effects
The oxalate counterion influences solubility and reactivity:
| Process | Conditions | Implications | Reference |
|---|---|---|---|
| Oxalate dissociation | Aqueous solution, pH > 4 | Free base form in solution | |
| Ion exchange | Strong acids or ion-exchange resins | Replacement with other anions (e.g., Cl⁻) |
-
Dissociation in aqueous media may enhance bioavailability but alter stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoxazole-Containing Derivatives
Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) :
- Structural Similarities : Shares the isoxazole ring but replaces azetidine with a thiadiazole scaffold.
- Key Differences : The absence of the oxadiazole-thiophene-azetidine triad reduces conformational flexibility.
- Physical Properties :
| Property | Compound 6 | Target Compound (Inferred) |
|---|---|---|
| Melting Point | 160°C | Likely >200°C (oxalate salt) |
| IR (C=O stretch) | 1606 cm⁻¹ | ~1650–1700 cm⁻¹ (oxalate) |
| Yield | 70% | Not reported |
Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide) :
- Bioactivity : Exhibits antimicrobial activity due to the acetylpyridine moiety.
Oxadiazole and Thiophene Hybrids
Compound 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) :
- Shared Features : Incorporates thiazole and triazole rings, akin to the target’s oxadiazole and isoxazole.
- Key Contrasts : The bromophenyl substituent enhances lipophilicity but may increase toxicity risks compared to the target’s oxalate salt.
- Spectral Data :
| Technique | Compound 9c | Target Compound (Inferred) |
|---|---|---|
| ^1H-NMR | δ 7.46–8.11 (m, 15H, Ar-H) | Expected aromatic peaks for thiophene |
| MS (m/z) | 506 (M⁺) | ~500–550 (based on molecular weight) |
Compound 60 (N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide) :
- Structural Parallels : Contains a 1,2,4-oxadiazole linked to a pyridine ring, analogous to the target’s oxadiazole-thiophene system.
Azetidine Derivatives
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides :
- Comparison : Azetidine’s rigidity vs. triazole’s planar structure. Azetidine may improve metabolic stability but reduce solubility.
- Synthesis : Both compounds employ acetamide linkers, but the target uses oxalate counterion for enhanced crystallinity.
Q & A
Q. What are the established synthetic routes for N-(5-methylisoxazol-3-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate?
The synthesis typically involves multi-step reactions:
- Step 1 : Acylation of 2-amino-5-arylmethylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) as a base, followed by reflux in dioxane or ethanol .
- Step 2 : Cyclization to form the 1,2,4-oxadiazole ring via condensation with thiophene-2-carboxylic acid derivatives under acidic or thermal conditions .
- Step 3 : Salt formation with oxalic acid to yield the oxalate derivative . Reaction progress is monitored by TLC, and products are purified via recrystallization (e.g., ethanol-DMF mixtures) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, and 2D techniques) to confirm azetidine, oxadiazole, and thiophene moieties .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- Infrared (IR) spectroscopy to identify carbonyl (C=O) and oxadiazole (C=N) stretches .
- Elemental analysis to verify purity (>95%) .
Q. How can researchers assess the compound’s purity and stability during storage?
- HPLC with UV detection (λ = 254 nm) is used for purity assessment .
- Stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (60–80% RH) over 6–12 months, with degradation monitored via LC-MS .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction yields and minimize by-products?
- Factorial design to test variables: temperature (20–80°C), solvent polarity (dioxane vs. DMF), and molar ratios (1:1 to 1:1.5). Response surface methodology (RSM) identifies optimal conditions .
- Example : A 2³ factorial design reduced by-product formation by 30% when using DMF at 60°C with a 1:1.2 molar ratio .
Q. What mechanisms underlie its reported anticancer activity, and how can structure-activity relationships (SAR) be explored?
- In vitro assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) show IC₅₀ values <10 µM, linked to apoptosis induction via caspase-3 activation .
- SAR : Modifying the thiophene or oxadiazole groups alters potency. For instance, electron-withdrawing substituents on thiophene enhance activity by 40% .
Q. How can researchers address discrepancies in bioactivity data across studies?
- Method standardization : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) .
- By-product analysis : Use LC-MS to identify impurities (e.g., unreacted chloroacetyl chloride) that may skew bioactivity results .
Q. What strategies mitigate solubility challenges in pharmacological assays?
- Co-solvent systems : Use DMSO-PBS (10:90 v/v) to achieve >1 mg/mL solubility .
- Nanoparticle formulation : Encapsulation in PLGA nanoparticles improves aqueous dispersion by 5-fold .
Q. How can computational modeling predict metabolic pathways or toxicity?
- ADMET prediction : Tools like SwissADME assess bioavailability, CYP450 interactions, and hepatotoxicity .
- Docking studies : The oxadiazole moiety shows high affinity for kinase ATP-binding pockets (e.g., EGFR), suggesting targeted activity .
Q. What are the key challenges in scaling up synthesis from milligram to gram quantities?
Q. How can researchers validate the oxalate salt’s role in enhancing bioavailability?
- Comparative pharmacokinetics : Administer free base vs. oxalate salt in rodent models; measure plasma concentration via LC-MS/MS .
- Solubility-pH profiling : Oxalate salt shows 3× higher solubility at physiological pH (7.4) compared to free base .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Conditions
| Intermediate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-Chloro-N-(thiazol-2-yl)acetamide | Chloroacetyl chloride, TEA, dioxane, 25°C | 78 | |
| 3-(Thiophen-2-yl)-1,2,4-oxadiazole | Nitrile oxide cyclization, 100°C | 65 |
Table 2 : Anticancer Activity Across Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|
| HeLa | 8.2 | Caspase-3 activation | |
| MCF-7 | 9.7 | ROS generation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
